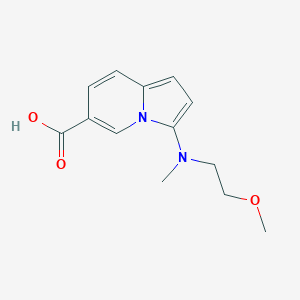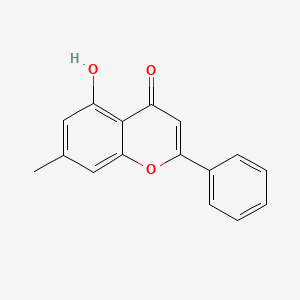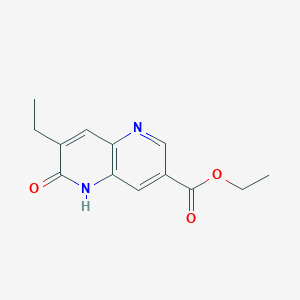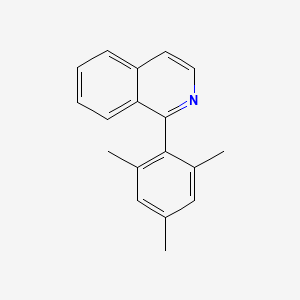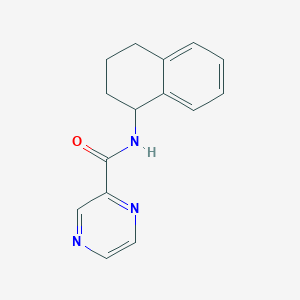
Quinoline, 1,2-dihydro-1-phenylcarbamoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylquinoline-1(2H)-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with phenyl isocyanate. One common method is the Friedländer condensation, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the multicomponent reaction, where anthranilic acid derivatives react with phenyl isocyanate in the presence of a catalyst .
Industrial Production Methods
Industrial production of N-phenylquinoline-1(2H)-carboxamide often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between quinoline derivatives and phenyl isocyanate, resulting in shorter reaction times and higher product purity .
Chemical Reactions Analysis
Types of Reactions
N-phenylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline-1(2H)-carboxylic acid derivatives.
Reduction: N-phenylquinoline-1(2H)-methanamine.
Substitution: N-substituted quinoline derivatives.
Scientific Research Applications
N-phenylquinoline-1(2H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-phenylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline-2(1H)-one: Known for its anticonvulsant properties.
1,2,4-Triazolo[4,3-a]quinoline: Exhibits strong anticonvulsant and anticancer activities.
Uniqueness
N-phenylquinoline-1(2H)-carboxamide stands out due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical modifications, enhancing its applicability in different fields .
Properties
CAS No. |
30831-91-5 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-phenyl-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C16H14N2O/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-11H,12H2,(H,17,19) |
InChI Key |
NUTCGOHCGOZXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


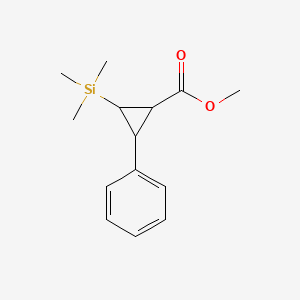
![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
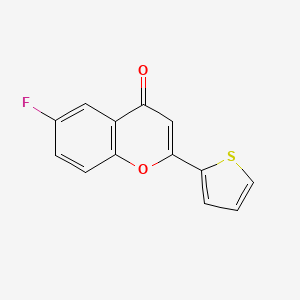
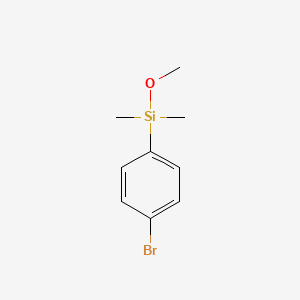
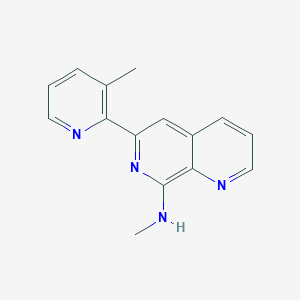
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

